

# Ethyl Ricinoleate: A Comprehensive Toxicological and Safety Profile

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## Compound of Interest

Compound Name: *Ethyl Ricinoleate*

Cat. No.: B056683

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## Introduction

**Ethyl ricinoleate**, the ethyl ester of ricinoleic acid, is a derivative of castor oil with applications in the cosmetics and personal care industries as a skin-conditioning agent and emollient. This technical guide provides a comprehensive overview of the available toxicology and safety data for **ethyl ricinoleate**, compiled from peer-reviewed sources and regulatory assessments. The information is intended to support safety evaluations and guide further research for professionals in drug development and related scientific fields.

## Toxicological Data Summary

The available toxicological data for **ethyl ricinoleate** and related ricinoleates indicate a low order of toxicity across various endpoints. The quantitative data from key toxicological studies are summarized in the tables below for ease of reference and comparison.

**Table 1: Acute Toxicity of Ethyl Ricinoleate**

Test	Species	Route	Dose	Result	Reference
Acute Oral Toxicity	Rat	Oral	5.0 g/kg	LD50 > 5.0 g/kg <sup>[1]</sup>	RIFM (2000)
Acute Dermal Toxicity	Rabbit	Dermal	5.0 g/kg	LD50 > 5.0 g/kg	RIFM (2000)

## Table 2: Dermal and Ocular Irritation & Sensitization of Ethyl Ricinoleate

Test	Species	Concentration	Observation	Result	Reference
Skin Irritation	Human	20% in petrolatum	48-hour closed patch test	Not an irritant	RIFM (2000)
Skin Sensitization	Human	20% in petrolatum	Maximization test	Not a sensitizer <sup>[2]</sup>	RIFM (2000)
Eye Irritation	Data Not Available	Data Not Available	Data Not Available	Data Not Available	

Note: While specific eye irritation data for **ethyl ricinoleate** is limited, undiluted castor oil has been reported to cause minimal, transient ocular effects in some studies.<sup>[3]</sup>

## Table 3: Repeated Dose, Genotoxicity, and Carcinogenicity Data

Limited specific data is available for **ethyl ricinoleate** for these endpoints. The available information is often based on studies of the parent oil, castor oil, or other related esters.

Test Category	Test Type	Species/System	Substance Tested	Result	Reference
Repeated Dose Toxicity	Subchronic Oral	Rat	Castor Oil (up to 10% in diet)	Not toxic[3][4]	NTP
Genotoxicity	Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium	Castor Oil, Sodium Ricinoleate	Not genotoxic[3]	
Mammalian Cell Assays	Castor Oil, Sodium Ricinoleate	Not genotoxic[3]			
Carcinogenicity	Dermal Carcinogenicity	Mouse	Ricinoleic Acid	Not a tumor promoter	
Carcinogenicity	Dermal	Mouse	Ricinoleic Acid	No neoplasms or hyperplasia	

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that the available data on castor oil and its derivatives demonstrate few toxic effects in acute, subchronic, or chronic toxicity tests, and they are not considered genotoxic.[2][3]

## Key Experimental Protocols

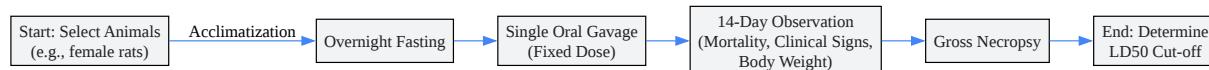
Detailed experimental protocols for the specific studies conducted on **ethyl ricinoleate** are not publicly available. However, the methodologies likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general principles of these key toxicological assays.

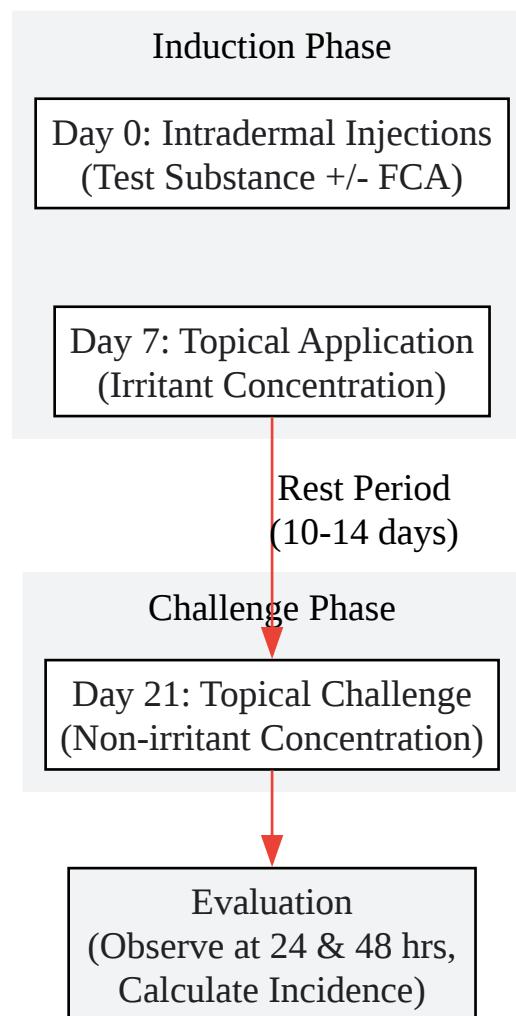
### Acute Oral Toxicity (Following OECD Guideline 420: Fixed Dose Procedure)

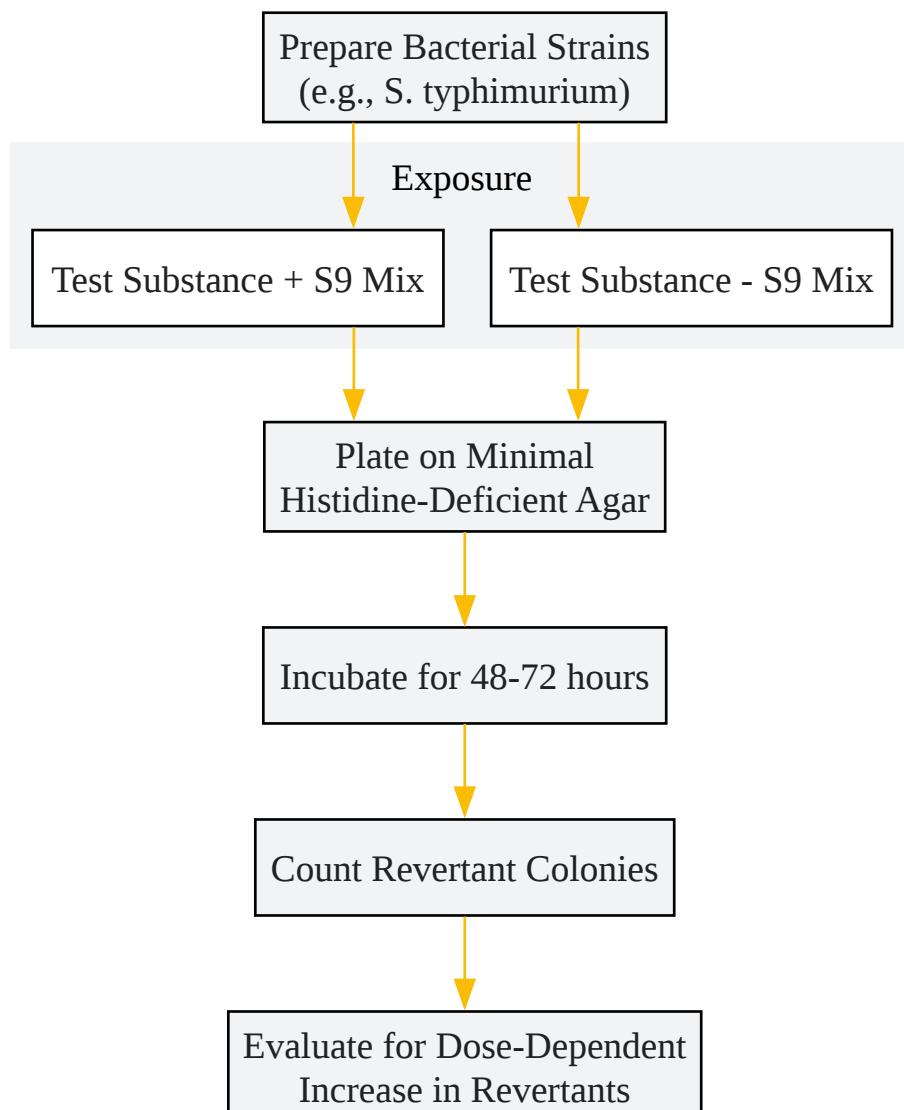
This method is designed to determine the oral toxicity of a substance.

#### Methodology:

- **Animal Model:** Typically, young adult female rats are used.
- **Dosage:** A single, fixed dose of the test substance (e.g., 2000 mg/kg) is administered by oral gavage.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- **Necropsy:** At the end of the observation period, all animals are subjected to a gross necropsy.







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